molecular formula C9H4Cl2O2 B13696004 6,7-Dichloro-2H-chromen-2-one

6,7-Dichloro-2H-chromen-2-one

Cat. No.: B13696004
M. Wt: 215.03 g/mol
InChI Key: XRIXFPBYSNLJQD-UHFFFAOYSA-N
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Description

6,7-Dichloro-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the chromen-2-one structure. Coumarins, including this compound, have been extensively studied for their potential therapeutic applications due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2H-chromen-2-one typically involves the chlorination of a suitable precursor. One common method is the chlorination of 6,7-dihydroxy-2H-chromen-2-one using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction proceeds with the substitution of hydroxyl groups by chlorine atoms, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-2H-chromen-2-one is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The chlorination can enhance its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .

Properties

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

6,7-dichlorochromen-2-one

InChI

InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H

InChI Key

XRIXFPBYSNLJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

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